molecular formula C19H15N3O2S B2885500 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203220-67-0

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2885500
CAS No.: 1203220-67-0
M. Wt: 349.41
InChI Key: YXNLGDRAHABWSC-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring a benzoxazole ring fused to a phenyl group and a thiophen-2-ylmethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives under high-temperature conditions. The resulting benzoxazole intermediate is then subjected to further functionalization to introduce the phenyl and thiophen-2-ylmethyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzoxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like amines and thiols, along with suitable catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives with increased oxygen content.

  • Reduction Products: Reduced analogs with altered electronic properties.

  • Substitution Products: Derivatives with new functional groups, enhancing biological activity or material properties.

Scientific Research Applications

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea has shown promise in several scientific research applications:

  • Medicinal Chemistry: The compound has been investigated for its potential as an anti-inflammatory, antibacterial, and anticancer agent.

  • Material Science: Its unique structural properties make it suitable for use in organic electronic devices and as a component in advanced materials.

  • Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, aiding in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in inflammatory responses or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Benzoxazole Derivatives: Other benzoxazole derivatives with varying substituents on the benzoxazole ring.

  • Thiophene Derivatives: Compounds containing thiophene rings with different functional groups.

  • Urea Derivatives: Urea compounds with diverse substituents on the urea moiety.

Uniqueness: 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea stands out due to its unique combination of benzoxazole and thiophene moieties, which confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-19(20-12-15-4-3-11-25-15)21-14-9-7-13(8-10-14)18-22-16-5-1-2-6-17(16)24-18/h1-11H,12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNLGDRAHABWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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